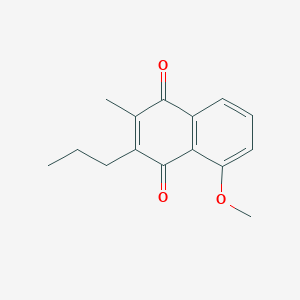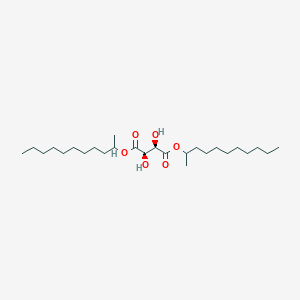
diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes two undecyl groups and a dihydroxybutanedioate moiety. The stereochemistry of the compound is specified by the (2R,3R) configuration, indicating the spatial arrangement of the hydroxyl groups on the butanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with undecanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate can be compared with other similar compounds, such as:
Diundecan-2-yl (2S,3S)-2,3-dihydroxybutanedioate: Differing in stereochemistry, which can affect its biological activity and reactivity.
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioic acid: Lacking the ester groups, which can influence its solubility and chemical reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both undecyl and dihydroxybutanedioate moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
82052-73-1 |
|---|---|
Molecular Formula |
C26H50O6 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C26H50O6/c1-5-7-9-11-13-15-17-19-21(3)31-25(29)23(27)24(28)26(30)32-22(4)20-18-16-14-12-10-8-6-2/h21-24,27-28H,5-20H2,1-4H3/t21?,22?,23-,24-/m1/s1 |
InChI Key |
LQGOJDNOGONXHV-SNDHGLFQSA-N |
Isomeric SMILES |
CCCCCCCCCC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCC(C)OC(=O)C(C(C(=O)OC(C)CCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


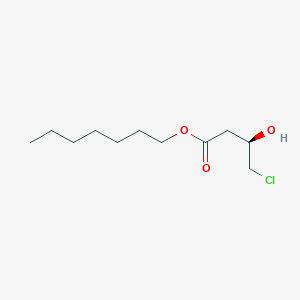
![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)
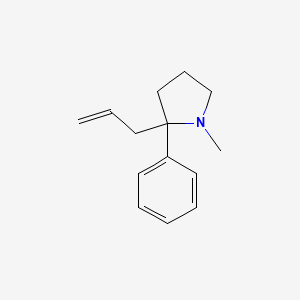
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
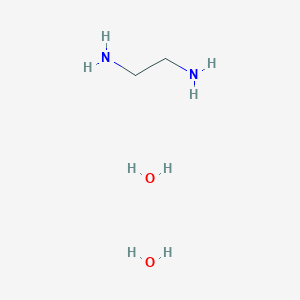
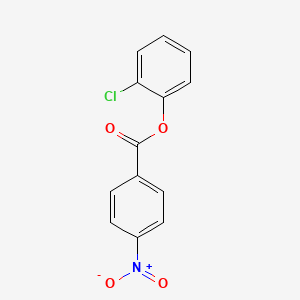
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
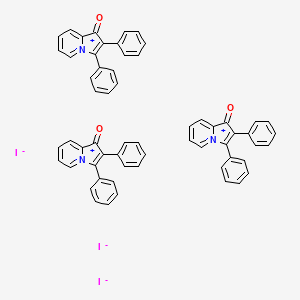
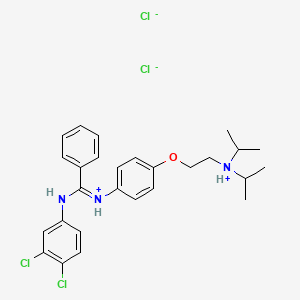
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

